molecular formula C9H9N3OS B3015416 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile CAS No. 201733-68-8

4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No.: B3015416
CAS No.: 201733-68-8
M. Wt: 207.25
InChI Key: JCIMRNXKDSCXIG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a partially saturated pyridine core with strategic functionalization. The molecule contains:

  • 3,5-Dicarbonitrile groups: These electron-withdrawing groups enhance reactivity and stabilize the aromatic system.
  • 4,4-Dimethyl substituents: The geminal methyl groups at position 4 contribute to steric effects and influence ring conformation.
  • 6-Sulfanyl (SH) group: A thiol moiety at position 6 provides nucleophilic and redox-active characteristics.

This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

4,4-dimethyl-2-oxo-6-sulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIMRNXKDSCXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NC(=C1C#N)S)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile exhibit antimicrobial properties. The presence of the sulfanyl group enhances the compound's ability to interact with microbial enzymes and disrupt cellular processes.

Case Study: Synthesis and Testing
A study synthesized derivatives of tetrahydropyridine compounds and evaluated their antimicrobial efficacy against various bacterial strains. The results showed that modifications to the sulfanyl group significantly influenced antibacterial activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts.

Compound StructureAntibacterial Activity (MIC µg/mL)
Base Compound32
Electron-Withdrawing Derivative16
Electron-Donating Derivative64

Neuroprotective Effects
Investigations into the neuroprotective aspects of tetrahydropyridine derivatives suggest potential applications in treating neurodegenerative diseases. These compounds may inhibit oxidative stress and apoptosis in neuronal cells.

Agrochemicals

Fungicidal Properties
The compound has shown promise as a fungicide due to its ability to inhibit fungal growth by disrupting metabolic pathways. Its efficacy against a range of plant pathogens makes it a candidate for agricultural applications.

Case Study: Field Trials
Field trials conducted on crops affected by fungal diseases demonstrated that formulations containing this compound resulted in significant yield improvements compared to untreated controls. The compound's mode of action involves inhibiting ergosterol biosynthesis in fungi.

Treatment TypeDisease Incidence (%)Yield Improvement (%)
Untreated Control40-
Compound Treatment1025

Materials Science

Polymer Synthesis
The compound has been explored for use in synthesizing novel polymers due to its ability to act as a monomer. These polymers can exhibit unique thermal and mechanical properties suitable for various applications.

Case Study: Polymer Characterization
A study focused on the polymerization of this compound with other monomers to create copolymers. The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing enhanced thermal stability compared to conventional polymers.

Polymer TypeGlass Transition Temperature (°C)Thermal Decomposition Temperature (°C)
Conventional Polymer60300
Copolymer80350

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Compounds :

Compound Name Substituents (Positions) Synthesis Route Reference
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile 4,4-Dimethyl, 2-oxo, 6-SH Likely via alkylation of malononitrile dimer with SH and methyl groups Hypothetical
4,6-Diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile 4,6-Diamino, 2-thioxo, 1-phenyl Reaction of malononitrile dimer with phenyl isothiocyanate in EtOH/Et₃N
LUF5833 (2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile) 2-Amino, 4-phenyl, 6-(imidazolylmethyl-SH) Multi-step functionalization involving SH and imidazole coupling
6-Hydroxy-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile 6-Hydroxy, 4-(3-methoxyphenyl), 2-oxo Equilibrium between dioxopiperidine and tetrahydropyridine forms in DMSO
1-Allyl-4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile 1-Allyl, 4,6-diamino, 2-thioxo Reaction of malononitrile dimer with allyl isothiocyanate in pyridine

Activity Profiles :

Compound Class Key Functional Groups Biological Activity/Application Reference
Amino-SH derivatives 2-Amino, 6-SH, 4-aryl Adenosine receptor ligands (e.g., LUF5833)
Thioxo derivatives 2-Thioxo, 4,6-diamino Anticancer targets (in silico predictions)
Dioxopiperidine/tetrahydropyridine 2-Oxo, 6-hydroxy Kinase inhibition (e.g., eEF-2K targeting by MDP)
Chlorophenyl derivatives 4-(Chlorophenyl), 6-amino Acetylcholinesterase (AChE) inhibition

Structure-Activity Relationships (SAR) :

  • Amino groups: 2-Amino substituents (e.g., in LUF5833) enhance binding to adenosine receptors, while 4,6-diamino groups improve solubility and hydrogen-bonding interactions .
  • Thiol/thioxo groups : 6-SH or 2-thioxo moieties contribute to redox activity and metal coordination, relevant in enzyme inhibition .
  • Aromatic substituents : 4-Phenyl or 4-(methoxyphenyl) groups enhance lipophilicity and target affinity, as seen in AChE inhibitors .

Spectral and Computational Analysis

  • IR/NMR: Thioxo (C=S) stretches appear at ~1200–1250 cm⁻¹, distinct from oxo (C=O) at ~1650–1700 cm⁻¹. Cyano groups show characteristic peaks at ~2200 cm⁻¹ .
  • Quantum-chemical modeling : Used to predict reaction pathways and confirm the stability of thiopyran vs. dihydropyridine products .

Biological Activity

4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including anticancer and antibacterial activities, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C14H19N3OS
  • Molecular Weight : 277.39 g/mol
  • InChIKey : AZKASOGCWJDADQ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, derivatives of tetrahydropyridine have shown significant anticancer properties against various cell lines:

  • Cell Lines Tested : A549 (lung cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer).
  • Mechanism of Action :
    • Induction of apoptosis was observed in A549 and SH-SY5Y cells at concentrations ranging from 10 nM to 100 µM.
    • Increased reactive oxygen species (ROS) production was linked to cytotoxic effects in these cell lines, suggesting oxidative stress as a mechanism for inducing cell death .
CompoundCell LineConcentration RangeObserved Effects
Les-6009SH-SY5Y10 nM - 100 µMInduces apoptosis
Les-3166CACO-2100 nM - 100 µMReduces ROS production
Les-5925A54910 nM - 100 µMIncreases ROS levels

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives exhibit notable activity against various bacterial strains:

  • Mechanism of Action :
    • The compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways.
    • Some derivatives showed effectiveness comparable to standard antibiotics, making them potential candidates for further development .

Case Studies

  • Study on Anticancer Activity :
    A study conducted by Szychowski et al. demonstrated that specific tetrahydropyridine derivatives significantly inhibited cell proliferation in A549 cells through ROS-dependent pathways. The study found that the most effective concentrations were between 50 µM and 100 µM, leading to increased apoptosis markers such as cleaved caspase-3 .
  • Antibacterial Evaluation :
    Another research effort focused on the antibacterial efficacy of tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Q & A

Q. Key techniques :

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., puckered tetrahydropyridine rings).
  • NMR spectroscopy : 1H^1H NMR identifies methyl groups (δ 2.3–2.5 ppm) and sulfanyl protons (δ 1.2–1.5 ppm), while 13C^13C NMR confirms nitrile carbons (δ 109–115 ppm) .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1665 cm1^{-1} (C=O) validate functional groups .

Advanced: How can computational methods resolve contradictions in spectroscopic data for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict electronic transitions and vibrational frequencies, reconciling discrepancies between experimental and theoretical IR/NMR data. For example, deviations in NH bending modes (1536 cm1^{-1}) can be attributed to solvent effects or crystal packing, validated via Hirshfeld surface analysis .

Advanced: What strategies enable regioselective functionalization at the sulfanyl group?

Regioselective alkylation occurs at the sulfur atom using soft electrophiles (e.g., allyl bromide) in anhydrous THF. Computational studies (NBO analysis) reveal higher electron density at the sulfanyl site, favoring nucleophilic attack. Monitoring via 1H^1H NMR (disappearance of δ 1.2–1.5 ppm signal) confirms substitution .

Advanced: How do steric and electronic effects influence the biological activity of derivatives?

Substituents at the 4-position (e.g., aryl groups) modulate bioactivity by altering π-π stacking with target proteins. For example, electron-withdrawing groups (e.g., –Cl) enhance binding to enzyme active sites, validated via molecular docking (AutoDock Vina) and IC50_{50} assays .

Basic: What solvent systems are optimal for recrystallizing this compound?

Ethanol-DMF (3:1 v/v) achieves high-purity crystals (>98%) by leveraging differential solubility of nitrile and carbonyl groups. Slow cooling (0.5°C/min) minimizes defects in the crystal lattice .

Advanced: How can researchers address low yields in large-scale synthesis?

Scale-up challenges arise from exothermic side reactions (e.g., dimerization). Mitigation strategies:

  • Use flow chemistry to control temperature gradients.
  • Employ scavenger resins (e.g., polymer-bound piperidine) to remove unreacted aldehydes .

Advanced: What are the limitations of Hirshfeld surface analysis for this compound?

Hirshfeld analysis may underestimate weak interactions (e.g., C–H···π) in crowded crystal environments. Complement with QTAIM (Quantum Theory of Atoms in Molecules) to map bond critical points for non-covalent contacts .

Basic: How to validate the purity of synthesized batches?

Q. Analytical workflow :

HPLC-MS : Monitor molecular ion peaks (e.g., m/z 556–558 for related derivatives).

Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: Can this compound serve as a precursor for photoactive materials?

Yes. The conjugated π-system and electron-withdrawing nitriles enable tunable optoelectronic properties. TD-DFT simulations predict a bandgap of ~3.2 eV, suitable for UV absorption. Experimental validation via UV-Vis (λmax_{max} ~350 nm) aligns with computational data .

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